

Spectroscopic and Structural Elucidation of 5-Amino-2-fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Amino-2-fluorobenzamide**

Cat. No.: **B112718**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Amino-2-fluorobenzamide**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Amino-2-fluorobenzamide** is presented below.

Property	Value
Molecular Formula	C ₇ H ₇ FN ₂ O
Molecular Weight	154.14 g/mol [1] [2]
CAS Number	518057-72-2 [1] [3]
Appearance	Expected to be a solid

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **5-Amino-2-fluorobenzamide**. These predictions are based on known chemical shifts and fragmentation patterns of similar benzamide and fluorinated aromatic compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

2.1. ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR data in DMSO-d₆.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.5 - 7.8	br s	1H	-CONH ₂
~7.2 - 7.4	br s	1H	-CONH ₂
~7.0 - 7.2	m	1H	Ar-H
~6.8 - 7.0	m	1H	Ar-H
~6.5 - 6.7	m	1H	Ar-H
~5.0 - 5.5	br s	2H	-NH ₂

2.2. ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^{13}C NMR data in DMSO-d₆.

Chemical Shift (δ) ppm	Assignment
~165 - 170	C=O (Amide)
~150 - 155 (d)	C-F
~145 - 150	C-NH ₂
~125 - 130	Ar-C
~115 - 120 (d)	Ar-C
~110 - 115	Ar-C
~105 - 110	Ar-C

Note: (d) indicates a doublet due to C-F coupling.

2.3. Infrared (IR) Spectroscopy

Predicted major IR absorption bands.

Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200	N-H Stretch (Amine and Amide)
3100 - 3000	Aromatic C-H Stretch
1680 - 1640	C=O Stretch (Amide I)
1620 - 1580	N-H Bend (Amine) / C=C Stretch (Aromatic)
1400 - 1200	C-N Stretch, C-F Stretch

2.4. Mass Spectrometry (MS)

Predicted m/z peaks for the molecular ion and major fragments under Electron Ionization (EI).

m/z	Assignment
154	[M] ⁺
138	[M - NH ₂] ⁺
110	[M - CONH ₂] ⁺
95	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **5-Amino-2-fluorobenzamide**.

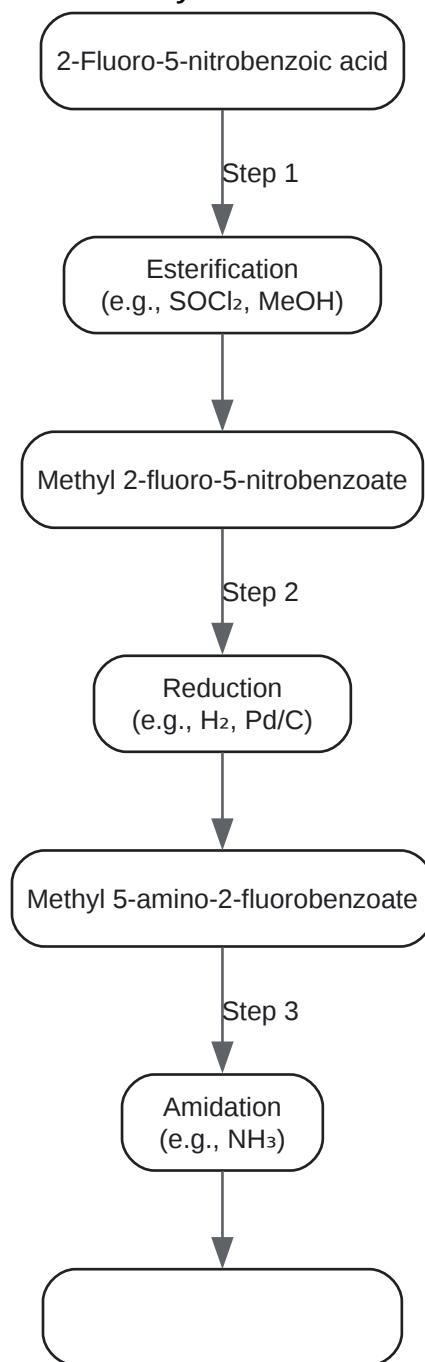
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **5-Amino-2-fluorobenzamide** would be dissolved in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard one-pulse experiment would be used, while for ¹³C NMR, a proton-decoupled experiment would be performed to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

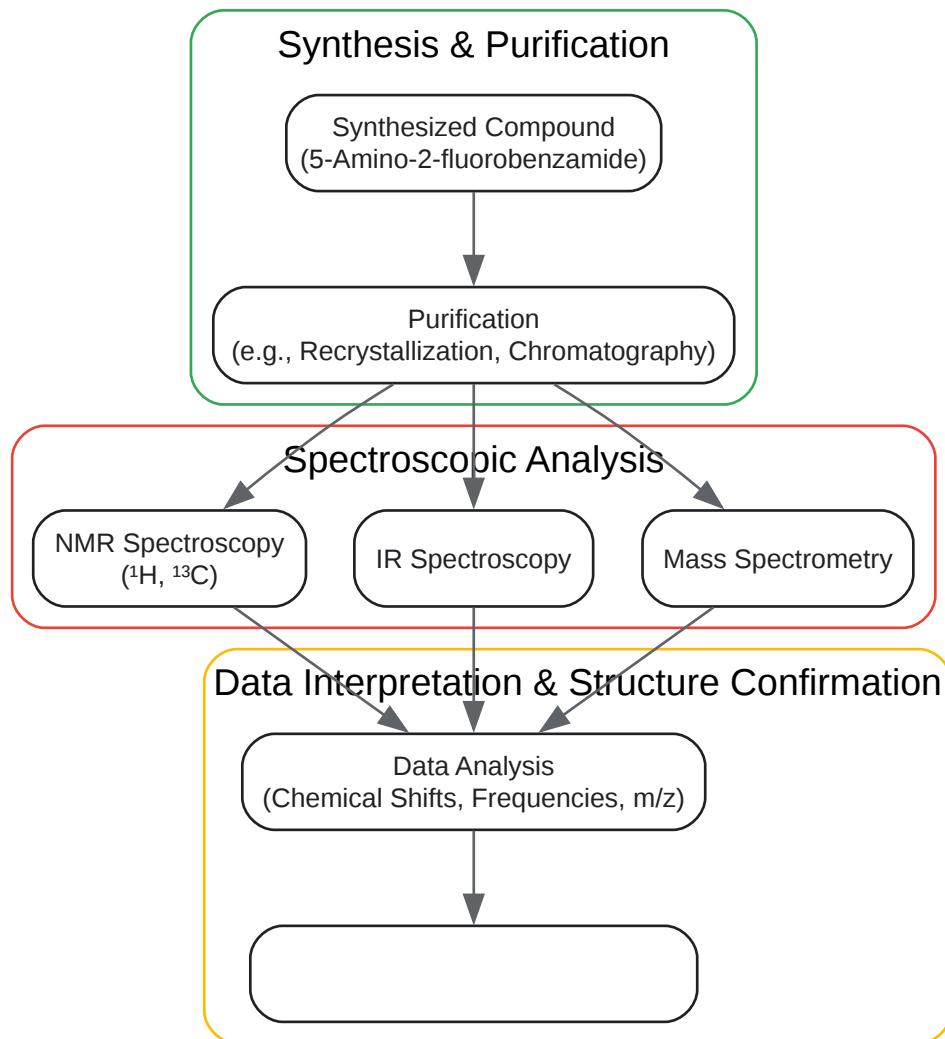
3.3. Mass Spectrometry (MS)


Mass spectral analysis can be performed using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

4.1. Synthetic Pathway

A plausible synthetic route to **5-Amino-2-fluorobenzamide** starting from 2-fluoro-5-nitrobenzoic acid is outlined below. This pathway involves the protection of the carboxylic acid, reduction of the nitro group, and subsequent amidation.


Plausible Synthetic Pathway for 5-Amino-2-fluorobenzamide

[Click to download full resolution via product page](#)**Plausible Synthetic Pathway for 5-Amino-2-fluorobenzamide.**

4.2. Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like **5-Amino-2-fluorobenzamide** is depicted below.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

General workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 518057-72-2|5-Amino-2-fluorobenzamide|BLD Pharm [bldpharm.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Amino-2-fluorobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112718#spectroscopic-data-nmr-ir-ms-of-5-amino-2-fluorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com